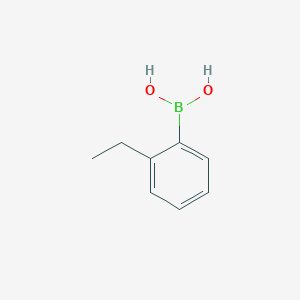

2-Ethylphenylboronic acid

Descripción

Significance and Research Trajectory of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. labinsights.nl Initially considered chemical curiosities, their status in chemistry has dramatically risen over the past few decades, transforming them into indispensable synthetic intermediates. wiley-vch.de This surge in interest is largely credited to the development of the Suzuki-Miyaura cross-coupling reaction in 1979, a versatile method for forming carbon-carbon bonds. acs.orgacs.org This reaction's tolerance of a wide range of functional groups has made arylboronic acids essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com

The research trajectory of arylboronic acids has expanded far beyond their role in cross-coupling reactions. Their unique ability to form reversible covalent complexes with diols, such as sugars, has led to their extensive use in the development of chemical sensors. labinsights.nlchemimpex.commdpi.com In materials science, arylboronic acid-functionalized materials are utilized for creating stimuli-responsive and self-healing scaffolds, such as hydrogels that respond to changes in pH or the presence of reactive oxygen species. rsc.org Furthermore, their application in medicinal chemistry is a rapidly growing field, with several boron-containing drugs, such as the anticancer agent Bortezomib (Velcade®), having been commercialized. wiley-vch.deacs.org The low inherent toxicity and environmental friendliness of many boronic acids further enhance their appeal in modern, "green" chemistry. boronmolecular.comwiley-vch.de

The Unique Role of 2-Ethylphenylboronic Acid in Organic Synthesis

This compound is a specific arylboronic acid that has carved out a niche as a versatile and valuable reagent in organic synthesis. chemimpex.com It is particularly noted for its application in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and the enantioselective Hayashi-Miyaura reactions. sigmaaldrich.com The presence of the 2-ethyl group on the phenyl ring imparts unique structural features that can enhance reactivity and selectivity in the synthesis of complex organic molecules. chemimpex.comcymitquimica.com

This compound serves as a crucial building block in the creation of pharmaceuticals and agrochemicals, where precise molecular architecture is paramount. chemimpex.comcymitquimica.com For instance, it has been utilized in the synthesis of dibenzo[b,e]oxepine derivatives, although its reactivity can be influenced by steric factors. chim.it The "one-pot" synthesis of this compound itself has been investigated, highlighting its importance and the need for efficient production methods. ingentaconnect.com Its utility also extends to the development of innovative materials and sensors due to its boron functionality and ability to interact with nucleophiles like diols. chemimpex.com The compatibility of this compound with various reaction conditions makes it a reliable choice for both academic research and industrial applications. chemimpex.com

Historical Context of Boronic Acid Chemistry Development

The history of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first preparation and isolation of a boronic acid. wiley-vch.dewiley-vch.de He synthesized ethylboronic acid through the treatment of diethylzinc (B1219324) with triethylborate, followed by slow oxidation in the air. wiley-vch.dewiley-vch.de For over a century, boronic acids remained relatively obscure compounds within the field of chemistry. wiley-vch.de

A significant turning point occurred in 1979 with the publication of the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction between an organoboron compound and an organohalide proved to be a remarkably powerful and versatile tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis. acs.orgacs.org The accessibility and stability of arylboronic acids made them ideal substrates for this reaction, catapulting them into the mainstream of organic chemistry. st-andrews.ac.uk Following this breakthrough, the applications of boronic acids expanded rapidly, leading to advancements in areas such as copper-promoted C-heteroatom bond cross-coupling (Chan-Lam reaction), the development of saccharide sensors, and the creation of novel therapeutic agents. acs.orgmdpi.com

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 2-Ethylbenzeneboronic acid | C₈H₁₁BO₂ | 90002-36-1 |

| Bortezomib | Velcade® | C₁₉H₂₅BN₄O₄ | 179324-69-7 |

| Ethylboronic acid | - | C₂H₇BO₂ | 4433-63-0 |

| Phenylboronic acid | - | C₆H₇BO₂ | 98-80-6 |

| Diethylzinc | - | C₄H₁₀Zn | 557-20-0 |

| Triethylborate | - | C₆H₁₅BO₃ | 150-46-9 |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 149.98 g/mol | chemimpex.comscbt.com |

| Appearance | White to off-white crystalline powder | chemimpex.comtcichemicals.com |

| Melting Point | 96-108 °C | chemimpex.comtcichemicals.comfujifilm.comfluorochem.co.uk |

| Purity | 95 - 105% (Assay by titration) | chemimpex.com |

| Linear Formula | C₂H₅C₆H₄B(OH)₂ | sigmaaldrich.com |

| Stability | Stable under proper conditions | tcichemicals.com |

Organometallic Approaches

Organometallic strategies are classic and robust methods for creating a carbon-boron bond. They typically involve the in situ formation of a potent nucleophilic aryl species that subsequently reacts with an electrophilic boron source, most commonly a trialkyl borate (B1201080) ester.

Grignard Reagent-Mediated Synthesis

The Grignard reagent-mediated synthesis is a foundational method for preparing arylboronic acids. This process begins with the formation of an organomagnesium halide (Grignard reagent) from an aryl halide. Specifically for this compound, 2-bromoethylbenzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form 2-ethylphenylmagnesium bromide. nih.gov This highly reactive organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final this compound. atamanchemicals.com

Research has focused on optimizing this process, including the development of "one-pot" methods to streamline the synthesis of various ortho-alkyl phenylboronic acids, including the 2-ethyl derivative. ingentaconnect.com These optimizations often involve a careful analysis of reaction parameters such as temperature, reaction time, and molar ratios of the reactants to maximize yield and purity. ingentaconnect.com While direct yield data for the one-pot synthesis of this compound is part of ongoing investigation, related syntheses of alkyl-phenylboronic acid pinacol (B44631) esters using Grignard reagents have reported excellent yields, demonstrating the efficacy of the method. For instance, the synthesis of the isomeric 4-ethylphenylboronic acid pinacol ester via a Grignard route achieved a 99% yield. google.com

Table 1: Typical Reaction Parameters for Grignard-Mediated Synthesis

| Parameter | Condition | Purpose |

| Starting Material | 2-Bromoethylbenzene | Source of the 2-ethylphenyl group. |

| Reagents | Magnesium (Mg) turnings, Trialkyl borate (e.g., B(OMe)₃) | Formation of Grignard reagent and boron source. |

| Solvent | Tetrahydrofuran (THF) | Stabilizes the Grignard reagent. |

| Temperature | 0°C to ambient | Grignard formation. |

| Low temperature (e.g., -78°C) | Addition of borate ester to prevent side reactions. | |

| Work-up | Acidic Hydrolysis (e.g., aqueous HCl) | Conversion of boronate ester to boronic acid. |

Lithium-Halogen Exchange

Lithium-halogen exchange offers a powerful alternative to the Grignard method, particularly for substrates where Grignard reagent formation is problematic. This method is characterized by its high speed, often occurring rapidly even at very low temperatures. sciencemadness.org The synthesis involves the reaction of an aryl halide, such as 2-bromoethylbenzene or 2-iodoethylbenzene, with a strong organolithium base, typically n-butyllithium (n-BuLi), in a non-protic solvent like THF or diethyl ether. princeton.eduresearchgate.net This exchange generates a highly nucleophilic 2-ethylphenyllithium species.

The reaction must be conducted under cryogenic conditions (e.g., -78°C to -100°C) to maintain the stability of the aryllithium intermediate and prevent side reactions. sciencemadness.orgresearchgate.net The aryllithium is then quenched by the addition of a trialkyl borate, forming the corresponding boronate ester, which is subsequently hydrolyzed to this compound. nih.gov The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. princeton.edu This method's requirement for cryogenic temperatures and strictly anhydrous conditions are key practical considerations. sciencemadness.orgnih.gov

Table 2: Key Aspects of Lithium-Halogen Exchange Synthesis

| Aspect | Description |

| Key Reagents | Aryl Halide (e.g., 2-bromoethylbenzene), Organolithium (e.g., n-BuLi), Trialkyl Borate |

| Conditions | Cryogenic temperatures (-78°C to -100°C), Inert atmosphere |

| Advantages | Very fast reaction rates; suitable for substrates incompatible with Grignard conditions. |

| Challenges | Requires stringent control of temperature and moisture; potential for side reactions if temperature is not controlled. |

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. In the context of boronic acid synthesis, this typically involves the reaction of an organometallic compound with a boron halide or borate ester. researchgate.net The Grignard and lithium-halogen exchange methods are, in fact, specific examples of transmetalation, where the aryl group is transferred from magnesium or lithium to the boron atom of the borate ester. nih.gov

Beyond these common methods, other organometallic reagents can be used. For instance, aryltrialkyltin compounds can react with borane (B79455) (BH₃) in THF, where the aryl group is transferred from tin to boron, yielding an arylborane intermediate that can be hydrolyzed to the arylboronic acid. researchgate.net The driving force for these reactions is often the formation of a more thermodynamically stable organometallic species or the precipitation of a metal salt. The versatility of transmetalation allows for the synthesis of boronic acids from a wide array of organometallic precursors, although the choice of method depends on factors like substrate compatibility, reagent availability, and reaction conditions. nih.gov

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for synthesizing arylboronic acids, often under milder conditions and with broader functional group compatibility than traditional organometallic methods.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The Miyaura borylation reaction is a prominent example, enabling the synthesis of arylboronic esters from aryl halides or triflates. organic-chemistry.org In this reaction, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of an aryl halide (e.g., 2-bromoethylbenzene) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgconicet.gov.ar

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. A weak base, such as potassium acetate (B1210297) (KOAc), is crucial for the reaction's success, as it is believed to activate the diboron reagent or participate in the transmetalation step. organic-chemistry.org This method's mild conditions make it compatible with a wide range of functional groups that would not be tolerated by the highly basic and nucleophilic Grignard or organolithium reagents. organic-chemistry.org

Table 3: Components of a Typical Miyaura Borylation Reaction

| Component | Example | Role in Reaction |

| Substrate | 2-Bromoethylbenzene | Aryl group source. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. |

| Catalyst | [PdCl₂(dppf)], Pd(OAc)₂ | Facilitates the cross-coupling cycle. |

| Ligand | dppf, PCy₃ | Stabilizes and modulates the reactivity of the palladium center. |

| Base | Potassium Acetate (KOAc) | Essential for the transmetalation step. |

| Solvent | Dioxane, DMSO, Toluene | Provides the reaction medium. |

Iridium and Rhodium Catalysis

A more recent advancement is the direct C-H activation and borylation of arenes, which avoids the need for pre-functionalized aryl halides. Iridium-based catalysts, in particular, have proven highly effective for this transformation. nih.govescholarship.org When ethylbenzene (B125841) is used as the substrate for iridium-catalyzed C-H borylation, a mixture of isomers is typically produced, including the desired this compound ester, as the reaction proceeds primarily under steric control. researchgate.netrsc.org The reaction generally employs an iridium precursor, such as [Ir(COD)OMe]₂, a ligand like a bipyridine derivative, and a boron source like B₂pin₂. fudan.edu.cn

Rhodium catalysts are also utilized for C-H borylation. chempedia.infonih.gov Some rhodium systems have shown a distinct selectivity for the benzylic C-H bonds of alkylarenes, leading to the formation of phenethylboron derivatives rather than the arylboronic esters. chempedia.info However, other rhodium-catalyzed systems can achieve the borylation of aryl C-H bonds, sometimes under photochemical conditions, though often with poor regioselectivity for substituted arenes. acs.org These C-H activation methods represent a highly atom-economical route to arylboronic acids, directly converting a C-H bond to a C-B bond.

Table 4: Comparison of Iridium and Rhodium C-H Borylation of Ethylbenzene

| Catalyst System | Primary Product Type | Key Features |

| Iridium (e.g., [Ir(dtbpy)(COE)(Bpin)₃]) | Arylboronate esters | Forms a mixture of ortho, meta, and para isomers due to sterically-driven C-H activation. researchgate.netrsc.org |

| Rhodium (e.g., [RhCl(PiPr₃)₂(N₂)]) | Benzylic boronate esters or Arylboronate esters | Selectivity can vary; some systems favor benzylic C-H activation, while others borylate the aromatic ring. chempedia.infonih.gov |

Flow Chemistry Applications in this compound Synthesis

The synthesis of arylboronic acids, including this compound, through lithiation-borylation routes is a powerful alternative to palladium-catalyzed methods, as it avoids residual heavy metal impurities okayama-u.ac.jp. However, batch processes often require cryogenic temperatures and suffer from side reactions due to the instability of organolithium intermediates datapdf.com. Flow chemistry (FC) has emerged as a transformative solution to these challenges datapdf.com.

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of boronic acids like this compound. The use of microreactors provides superior control over reaction parameters, which is critical when handling unstable intermediates common in borylation reactions datapdf.comresearchgate.net. This precise control allows for reactions at higher temperatures than in batch, improved safety, and suppression of unwanted side products datapdf.comwiley-vch.de.

Key benefits include the safe handling of organolithium intermediates, which are highly reactive and can be hazardous on a large scale in batch reactors datapdf.com. Flow systems minimize the volume of reactive material at any given moment, significantly enhancing the safety profile researchgate.net. Furthermore, the rapid and efficient mixing and heat transfer in flow reactors can suppress side reactions, such as protonation by the solvent or butylation from byproducts of the lithium-halogen exchange, leading to higher purity and yield datapdf.com.

Table 1: Comparison of Batch vs. Flow Chemistry for Arylboronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry (FC) | Citation(s) |

|---|---|---|---|

| Temperature Control | Difficult; often requires cryogenic conditions (e.g., -70°C) | Precise; enables reactions at milder or noncryogenic temperatures (e.g., 0°C to 10°C) | wiley-vch.deresearchgate.netacs.org |

| Safety | Higher risk due to large volumes of unstable intermediates | Enhanced safety due to small reactor volume and better heat dissipation | datapdf.comresearchgate.net |

| Side Reactions | Prone to side reactions like protonation and butylation | Suppresses side reactions, leading to higher product purity | datapdf.com |

| Handling Intermediates | Difficult and often impossible to control unstable intermediates | Enables the use of highly unstable intermediates (e.g., organolithiums, dianions) | okayama-u.ac.jpdatapdf.com |

| Reaction Time | Can be hours | Significantly shorter residence times (seconds to minutes) | acs.orgacs.org |

| Scalability | Complex and non-linear scale-up | Facile scalability via numbering-up or scaling-out | researchgate.net |

A major advantage of flow chemistry is its straightforward scalability, which is crucial for industrial production researchgate.net. Processes developed on a laboratory scale can be scaled to kilogram production by extending the run time or by "numbering-up" (running multiple reactors in parallel) without needing to re-optimize the reaction conditions researchgate.netacs.org.

Research has demonstrated the successful scale-up of boronic acid synthesis to produce kilogram quantities. For instance, a flow process utilizing a lithiation-borylation route was optimized to achieve kilogram-scale production with a short residence time of just 0.25 seconds at a noncryogenic temperature of 0°C researchgate.netacs.org. Another high-throughput system was capable of producing 146 grams of an arylboronic acid in only 25 minutes wiley-vch.de. These examples underscore the capability of flow systems to meet the demands of large-scale manufacturing okayama-u.ac.jpdatapdf.com.

Table 2: Examples of Scalable Boronic Acid Synthesis in Flow

| Throughput/Scale | Residence Time | Temperature | Key Feature | Citation(s) |

|---|---|---|---|---|

| ~1 kg | 0.25 seconds | -25°C to 0°C | Rapid scale-up without increasing reactor number | researchgate.netacs.org |

| 60 g/h | < 1 second | -30°C | Flash chemistry approach with high throughput | organic-chemistry.org |

| 146 g in 25 min | 1 second | -30°C | High-throughput process for multigram scale | wiley-vch.de |

Flow chemistry is an exceptionally powerful tool for diversity-oriented synthesis (DOS), enabling the rapid generation of libraries of compounds drugdiscoverytrends.com. By automating the process and using versatile building blocks, a wide range of structurally different boronic acids can be synthesized efficiently drugdiscoverytrends.comrsc.org. This is particularly useful for creating analogues of this compound or for synthesizing heteroaryl boronic acids, which are often not as commercially available as their aryl counterparts drugdiscoverytrends.com.

The modularity of flow systems allows for convergent synthesis, where different fragments are prepared in parallel and then combined drugdiscoverytrends.com. This approach has been applied to the synthesis of complex molecules like peptide-boronic acids (PBAs), where Fmoc-protected α-aminoboronic acids serve as versatile building blocks for solid-phase synthesis, overcoming many challenges of traditional methods rsc.orgnih.gov. This strategy facilitates access to a wide diversity of functionalized boronic acids for applications in drug discovery and materials science nih.govacs.org.

Sustainable and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing boronic acids and for using them in subsequent reactions. Key areas of focus include the use of aqueous media and the development of metal-free protocols.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While the synthesis of boronic acids often involves organometallic reagents that are incompatible with water, many reactions using arylboronic acids like this compound can be performed efficiently in aqueous systems.

Several protocols have been developed for the ipso-hydroxylation of arylboronic acids to phenols using oxidants like H₂O₂ in water, sometimes facilitated by a carbocatalyst like graphite (B72142) or an organocatalyst like citric acid nih.govtandfonline.com. These methods are often metal-free and provide excellent yields in a sustainable solvent nih.govtandfonline.com. Additionally, palladium-catalyzed cross-coupling reactions, such as the synthesis of ketones from nitriles or the formation of complex heterocycles, have been successfully adapted to aqueous media, demonstrating the compatibility of the boronic acid functional group with green solvents organic-chemistry.orgorganic-chemistry.org.

Table 3: Examples of Arylboronic Acid Reactions in Aqueous Media

| Reaction Type | Catalyst/Reagent | Solvent System | Outcome | Citation(s) |

|---|---|---|---|---|

| ipso-Hydroxylation | Graphite (carbocatalyst) | Water | Sustainable, metal-free access to phenols | nih.gov |

| ipso-Hydroxylation | Citric Acid (organocatalyst), H₂O₂ | Water | Metal-free synthesis of phenols | tandfonline.com |

| Addition to Nitriles | Cyclopalladated Complex | Water | Environmentally friendly ketone synthesis | organic-chemistry.org |

| Annulation with Nitriles | Pd(OAc)₂ | Aqueous Acetic Acid | Green, one-pot synthesis of 2-arylpyrroles | organic-chemistry.org |

Avoiding transition metal catalysts is a significant goal in green synthesis to prevent contamination of the final product and reduce environmental impact. The traditional synthesis of this compound via the Grignard reaction is a classic example of a transition-metal-free route ingentaconnect.comgoogle.com. In this method, an aryl halide (e.g., 1-bromo-2-ethylbenzene) is reacted with magnesium to form a Grignard reagent, which is then quenched with a borate ester and hydrolyzed to yield the boronic acid google.combath.ac.uk. A "one-pot" method for this synthesis has been reported, highlighting its efficiency ingentaconnect.com.

Beyond this established route, modern metal-free protocols are emerging. These include the direct iodination of arylboronic acids using molecular iodine and a base, and the oxidative hydroxylation to phenols using reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) under aqueous, metal-free conditions thieme-connect.comscispace.com. Furthermore, photoinduced borylation of aryl halides represents a cutting-edge, metal-free approach to forming the C-B bond directly organic-chemistry.org.

Table 4: Overview of Metal-Free Synthetic Protocols for Arylboronic Acids

| Method | Reagents | Key Advantage | Application | Citation(s) |

|---|---|---|---|---|

| Grignard Reaction | Mg, Borate Ester | Transition-metal-free, well-established | Synthesis of boronic acid | ingentaconnect.comgoogle.com |

| Oxidative Hydroxylation | H₂O₂ or TBHP, Base/Organocatalyst | Avoids metal oxidants, often in water | Conversion of boronic acid to phenol (B47542) | tandfonline.comscispace.com |

| Iodination | I₂, K₂CO₃ | Avoids transition metals for halogenation | Conversion of boronic acid to aryl iodide | thieme-connect.com |

| Photoinduced Borylation | Light, Photocatalyst (e.g., Phenothiazine) | Metal-free C-B bond formation | Synthesis from aryl halides | organic-chemistry.org |

Structure

2D Structure

Propiedades

IUPAC Name |

(2-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSPYZOSTJDTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399321 | |

| Record name | 2-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-36-1 | |

| Record name | 2-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylphenylboronic Acid

Biorenewable Base-Assisted Conditions

Recent research has highlighted the potential of utilizing aqueous extracts of agro-waste as both the base and reaction medium for fundamental organic transformations. One of the most promising examples is the use of Water Extract of Pomegranate Ash (WEPA) in copper-catalyzed cross-coupling reactions. researchgate.nettandfonline.com This method aligns with green chemistry principles by valorizing waste biomass and replacing hazardous organic solvents with water. tandfonline.com

Detailed Research Findings:

Studies have demonstrated that WEPA is an effective and sustainable medium for promoting Suzuki-Miyaura cross-coupling reactions, which couple arylboronic acids like this compound with aryl halides. researchgate.net The ash, derived from pomegranate peels, is rich in various oxides and salts, such as K₂O, CaO, and MgO, which provide the necessary basicity to facilitate the catalytic cycle. researchgate.net

The use of a copper catalyst, such as copper(I) iodide (CuI), in conjunction with WEPA offers a more abundant and less expensive alternative to palladium, the conventional catalyst for these reactions. researchgate.netdntb.gov.ua Research has explored various catalytic systems, including CuI/WEPA, CuI/WEPA/DABCO, and CuI/WEPA/SPhos, to optimize reaction conditions. The simple CuI/WEPA system was found to be highly effective, providing good to high yields of the coupled biaryl products without the need for additional ligands or external bases. researchgate.net

The reaction mechanism in this system benefits from the unique composition of WEPA, which acts as a multifunctional reagent. It provides the basic environment required for the transmetalation step of the Suzuki-Miyaura cycle and serves as an aqueous, renewable solvent. The process is noted for its low E-factor (Environmental factor), indicating minimal waste generation, particularly when the solvent is recycled. tandfonline.com

The table below illustrates a representative copper-catalyzed Suzuki-Miyaura cross-coupling reaction using a biorenewable base system. While specific yield data for this compound in this exact system is not detailed in the cited literature, the table demonstrates the general applicability and efficiency of the methodology for various arylboronic acids.

Table 1: Representative Copper-Catalyzed Suzuki-Miyaura Coupling using a Biorenewable Base System This table is representative of the type of reaction discussed and is based on findings for various arylboronic acids.

| Aryl Halide | Boronic Acid | Catalyst System | Reaction Conditions | Yield |

|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | CuI / WEPA | Aqueous, 80°C | Good to High |

| 4-Bromoanisole | Phenylboronic acid | CuI / WEPA | Aqueous, 80°C | Good to High |

| 4-Chlorotoluene | Phenylboronic acid | CuI / WEPA / DABCO | Aqueous, 100°C | Moderate to Good |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | CuI / WEPA | Aqueous, 80°C | High |

This methodology represents a significant advancement in the sustainable synthesis of biaryl compounds, a class of molecules to which derivatives of this compound belong. The use of a waste-derived, renewable base and an aqueous medium offers considerable advantages in terms of cost, environmental impact, and safety over traditional synthetic routes. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Ethylphenylboronic Acid

Mechanistic Investigations of Key Reactions

The utility of 2-ethylphenylboronic acid is demonstrated in a variety of coupling reactions, each proceeding through a distinct, well-studied catalytic cycle. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) catalyst, forming a Pd(II) complex. researchgate.net

Transmetalation: The organoboronic acid, in this case, this compound, is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 2-ethylphenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This step is often the rate-determining step of the catalytic cycle.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new C-C bond in the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Research has shown that this compound can be effectively used in enantioselective Suzuki-Miyaura couplings. For instance, the coupling of 2-cumyl-6-methylphenylbromide with this compound, catalyzed by Pd(OAc)₂, can produce axially chiral biaryl amides in good yields and high enantioselectivity. mit.edu The steric bulk of the ortho-ethyl group plays a significant role in achieving this stereocontrol.

Table 1: Example of Suzuki-Miyaura Coupling with this compound

| Aryl Halide | Boronic Acid | Catalyst | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-cumyl-6-methylphenylbromide | This compound | Pd(OAc)₂ | >70% | >80% | mit.edu |

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed process for forming carbon-heteroatom bonds, specifically aryl ethers, aryl amines, and aryl thioethers. wikipedia.org Unlike palladium-catalyzed couplings, this reaction can often be performed under mild conditions, open to the air, and at room temperature. wikipedia.orgacs.orgorganic-chemistry.org

The proposed mechanism involves a Cu(II) or Cu(III) intermediate: wikipedia.orgnrochemistry.com

Ligand Exchange/Transmetalation: The reaction is initiated by the interaction of the copper(II) catalyst (e.g., Cu(OAc)₂) with the nucleophile (amine, alcohol) and the boronic acid. This can lead to the formation of a copper-aryl intermediate.

Oxidation/Reductive Elimination: A key step is the formation of a Cu(III) species. One proposed pathway involves the disproportionation of two Cu(II) complexes to generate a Cu(III) intermediate and a Cu(I) species. acs.org This high-valent copper complex then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) catalyst.

Catalyst Reoxidation: The resulting Cu(I) species is reoxidized to Cu(II) by an oxidant, typically molecular oxygen from the air, to complete the catalytic cycle. nrochemistry.com

In a study using a Cu(BF₄)₂/Activated Carbon catalyst, this compound was coupled with aniline. The reaction yielded the corresponding N-arylated product, although the yield was noted to be lower compared to less sterically hindered boronic acids, highlighting the influence of the ortho-ethyl group. acs.orgnih.gov

Table 2: Chan-Lam Coupling of this compound with Aniline

| Aryl Boronic Acid | Amine | Catalyst | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Aniline | Cu(BF₄)₂/AC | DTBP | Methanol | 79% | acs.orgnih.gov |

Homocoupling of arylboronic acids to form symmetrical biaryls is a common side reaction in many transition-metal-catalyzed processes, including Suzuki and Chan-Lam couplings. nih.govresearchgate.net This reaction can also be carried out intentionally. Aerobic homocoupling can be catalyzed by various metals, including gold and copper. nih.govrsc.org

The mechanism for copper-catalyzed homocoupling shares similarities with the Chan-Lam pathway. It is thought to proceed through the formation of a diaryl-copper(III) intermediate, followed by reductive elimination. acs.org

Formation of Aryl-Copper(II): The arylboronic acid transmetalates its aryl group to the Cu(II) center.

Disproportionation/Oxidation: An aryl-copper(II) complex can be oxidized to a diaryl-copper(III) species, possibly through disproportionation which also forms a Cu(I) species. acs.org

Reductive Elimination: The diaryl-copper(III) intermediate undergoes reductive elimination to yield the symmetrical biaryl product and a Cu(I) species.

Reoxidation: The Cu(I) is reoxidized by an oxidant like oxygen to regenerate the active Cu(II) catalyst. nih.gov

Studies have shown that in the absence of a primary coupling partner but in the presence of an oxidant, phenylboronic acids can readily undergo homocoupling. nih.govresearchgate.net The formation of biphenyl (B1667301) from phenylboronic acid is often observed as a byproduct in Chan-Lam reactions when conditions are not optimized. researchgate.net

Arylboronic acids can be converted to the corresponding phenols through an ipso-hydroxylation reaction, which involves the cleavage of the C–B bond and the formation of a C–O bond at the same aromatic position. This transformation is typically achieved using an oxidant. rsc.org

A common and mild method utilizes hydrogen peroxide (H₂O₂) in an aqueous or alcoholic solvent. The mechanism is believed to involve the nucleophilic attack of a peroxide species on the boron atom. researchgate.net

Formation of a Peroxyboronate Complex: The boronic acid reacts with the oxidant (e.g., H₂O₂ or a perhydroxyl anion, ⁻OOH, under basic conditions) to form a tetracoordinate boronate intermediate. scispace.com

1,2-Aryl Migration: The 2-ethylphenyl group migrates from the boron atom to the adjacent oxygen atom, displacing the hydroxide (B78521) leaving group. This rearrangement is a key step in forming the new C-O bond.

Hydrolysis: The resulting boronate ester is then hydrolyzed under the reaction conditions to release the final phenol (B47542) product (2-ethylphenol) and boric acid. nih.gov

Other oxidants like sodium perborate (B1237305) (SPB), which releases H₂O₂ in situ, and tertiary amine N-oxides can also facilitate this transformation under catalyst-free conditions. rsc.orgnih.govrsc.org The reaction with N-oxides proceeds via the formation of an "ate" complex, followed by aryl migration from boron to the N-oxide oxygen. nih.gov This method is notable for its tolerance of sensitive functional groups that might not withstand peroxide-based oxidation. nih.gov

Table 3: Common Oxidants for ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Typical Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often basic | Nucleophilic attack by peroxide, 1,2-aryl migration | researchgate.netnih.gov |

| Sodium Perborate (SPB) | Water, room temperature, catalyst-free | In situ generation of H₂O₂, nucleophilic attack by perhydroxyl anion | rsc.orgscispace.com |

| Tertiary Amine N-Oxides | Mild, rapid, broad functional group tolerance | Formation of "ate" complex, aryl migration to N-oxide oxygen | nih.gov |

The synthesis of aryl thioethers (sulfides) from arylboronic acids and thiols is another valuable copper-catalyzed C-S bond-forming reaction. researchgate.net This process is mechanistically related to the Chan-Lam amination and etherification.

An efficient and environmentally benign method involves heating the arylboronic acid and a thiol with a catalytic amount of a copper salt, such as CuSO₄, in the presence of a base (e.g., NaOH) in water. researchgate.net

Formation of Copper Thiolate: The base deprotonates the thiol to form a thiolate anion, which then reacts with the Cu(II) catalyst to form a copper thiolate species.

Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

Reductive Elimination: The resulting intermediate, likely a Cu(III) species, undergoes reductive elimination to form the aryl thioether product and a Cu(I) species.

Catalyst Regeneration: The Cu(I) is reoxidized to Cu(II) by an external oxidant (often air) to continue the catalytic cycle.

Alternative protocols may use different copper sources, ligands, and solvents. For instance, silver-mediated C-S cross-coupling has also been reported, where arylboronic acids react with thiols at high temperatures to afford the corresponding thioethers in good yields. researchgate.net Another approach involves the one-pot synthesis of diaryl thioethers by coupling arylboronic acids with potassium ethyl xanthogenate, where an aryl thiolate is generated in situ. thieme-connect.com

However, the boronic acid group is also susceptible to ipso-substitution, where the electrophile replaces the entire -B(OH)₂ group. This protodeboronation (replacement by H⁺) is a well-known side reaction, especially under strongly acidic or basic conditions. wiley-vch.dewiley-vch.de

The directing effect of the boronic acid group is complex. Despite being electron-withdrawing, which typically directs electrophiles to the meta position, studies on related aryltrifluoroborates have shown that the group can activate the adjacent ortho positions towards electrophilic attack. researchgate.net This is sometimes followed by protodeboronation. Therefore, predicting the outcome of SEAr on this compound requires careful consideration of the specific electrophile and reaction conditions, as a mixture of ipso-substitution and substitution at other ring positions is possible. For example, nitration of phenylboronic acid can yield nitrophenols (via ipso-nitration followed by hydroxylation) or nitrophenylboronic acids, depending on the conditions. wiley-vch.de

Influence of Steric and Electronic Properties on Reactivity

The reactivity of this compound in chemical transformations is significantly governed by the interplay of steric and electronic effects stemming from its molecular structure. The ethyl group at the ortho position to the boronic acid moiety introduces distinct characteristics that differentiate it from other phenylboronic acid derivatives.

The ethyl group, positioned adjacent to the reactive boronic acid center, exerts a notable steric influence on the molecule's reactivity. This steric hindrance can affect reaction rates and yields, particularly in cross-coupling reactions. For instance, in copper-catalyzed Chan-Lam coupling reactions with aniline, this compound provides the corresponding N-arylated product in a lower yield (79%) compared to its less bulky counterpart, o-tolylboronic acid (ortho-methylphenylboronic acid). nih.gov This decrease in yield is attributed to the greater steric hindrance presented by the ethyl group, which can impede the approach of reactants to the catalytic center. nih.gov

The presence of a substituent in the ortho position of a phenylboronic acid plays a critical role in various catalytic processes. In some cases, this steric bulk can be advantageous. For example, in dehydrative amidation reactions, it is suggested that an ortho-substituent on the boronic acid catalyst is key to preventing the coordination of amine reactants to the boron atom of the active species, which in turn accelerates the desired amidation process. rsc.org

However, ortho-substituted arylboronic acids are also known to be particularly susceptible to certain side reactions, most notably protodeboronation. scispace.com This process, which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, can be a significant competing reaction, especially under basic aqueous conditions often employed in Suzuki cross-coupling reactions. scispace.com The steric strain introduced by the ortho group can facilitate this undesired pathway. scispace.com The balance between these positive and negative steric influences is a key consideration when designing reactions involving this compound.

Reaction Kinetics and Selectivity Studies

The kinetics and selectivity of reactions involving this compound are crucial for its application in complex organic synthesis, particularly in the construction of chiral molecules.

This compound has been successfully employed as a coupling partner in palladium-catalyzed asymmetric Suzuki-Miyaura reactions to generate axially chiral biaryl compounds. mit.edu These reactions are vital for synthesizing molecules with specific three-dimensional arrangements, which is often a requirement for pharmaceuticals and advanced materials.

In a notable study, this compound was coupled with an aryl bromide containing a bulky amide substituent. mit.edu The reaction, catalyzed by a palladium acetate (B1210297)/KenPhos system, produced the corresponding axially chiral biphenyl amide in good yield and with high enantioselectivity. mit.edu This demonstrates that despite the steric bulk of the ethyl group, favorable interactions within the catalytic cycle can be achieved to control the stereochemical outcome of the product.

| Aryl Halide Partner | Boronic Acid | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-cumyl-6-methylphenylbromide | This compound | Pd(OAc)₂ / KenPhos | >70% | >80% |

A significant challenge in reactions utilizing arylboronic acids is the management of side reactions that can lower the yield of the desired product. nih.govmun.ca For this compound, a primary competing pathway, particularly in cross-coupling reactions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. scispace.com This is a known issue for ortho-substituted arylboronic acids, especially under basic aqueous conditions. scispace.com

Other common side reactions in copper- and palladium-catalyzed couplings include the formation of homo-coupling products (biphenyls derived from the boronic acid) and oxidation products like phenols. nih.govescholarship.org In Chan-Lam reactions, byproducts such as phenol and diphenyl ether can form, potentially stemming from the boronic acid precursor. nih.govescholarship.org The formation of these byproducts is often influenced by the reaction conditions, such as the presence of water or the choice of catalyst and base. nih.govescholarship.org Careful optimization of reaction parameters is therefore essential to maximize the yield of the desired cross-coupled product and minimize these competing pathways.

Computational and Theoretical Studies of 2 Ethylphenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organoboron compounds. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like 2-Ethylphenylboronic acid.

The three-dimensional structure and conformational stability of this compound are dictated by the rotational freedom around the Carbon-Carbon bond of the ethyl group and the Carbon-Boron bond. DFT calculations are used to determine the preferred spatial arrangement of the ethyl (-CH₂CH₃) and boronic acid (-B(OH)₂) groups relative to the phenyl ring. The most stable conformers are those that minimize steric hindrance.

Studies on related vinylboronic acid derivatives have utilized DFT calculations to assess the stability of radicals formed during polymerization, which is influenced by the boron protecting group. rsc.org For this compound, the ethyl group's orientation and the boronic acid group's planarity are key factors. The boronic acid moiety itself is known to have a trigonal planar geometry due to the sp² hybridization of the boron atom. vt.edu Furthermore, the stability of related boronic acids can be significantly influenced by intramolecular cyclization, such as the formation of benzoxaborolones from ortho-carboxy-substituted phenylboronic acids, which greatly enhances oxidative stability. vt.edu

The electronic properties of this compound are central to its reactivity. The boron atom possesses only six valence electrons, leaving a vacant p-orbital perpendicular to the plane of the three substituents. vt.edu This electron deficiency makes the boron atom a mild Lewis acid.

DFT calculations are employed to model this electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability. researchgate.net Theoretical studies on other arylboronic acids have shown that electron-donating or withdrawing substituents on the phenyl ring can significantly alter these electronic properties. researchgate.netscholaris.ca The ethyl group at the ortho position in this compound acts as a weak electron-donating group, influencing the electronic character of the aromatic ring and the Lewis acidity of the boron center. DFT calculations on related systems have also been used to evaluate properties like radical-stabilization effects. rsc.org

DFT calculations have been pivotal in mapping out the reaction pathways for key transformations involving arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net Computational studies have investigated the critical steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. uea.ac.uknih.gov

For the Suzuki-Miyaura reaction, DFT studies have helped to characterize the highly elusive arylpalladium(II)-boronate complexes that act as intermediates during the crucial transmetalation step. nih.gov A computational study on the enantioselective synthesis of axially chiral biaryl compounds specifically utilized this compound as a reactant. mit.edunih.gov These DFT calculations revealed that the stereoselectivity of the reaction arises from a combination of steric interactions and weak hydrogen-bonding interactions between the reacting partners and the chiral ligand in the transition state of the reductive elimination step. mit.edunih.gov

Additionally, the mechanism for the protodeboronation of arylboronic acids has been explored using DFT, which suggests a two-step sequence involving the coordination of a proton source to the Lewis acidic boron atom, followed by a σ-bond metathesis. scholaris.ca

Arylboronic acids are well-known for forming dimeric structures in the solid state and in non-polar solvents through hydrogen bonding between the boronic acid groups. vt.eduresearchgate.net Each asymmetric unit in the crystal lattice often contains two molecules linked by hydrogen bonds. vt.edu

Theoretical studies have quantified the energetics of these interactions. A detailed computational analysis of the homodimers and heterodimers of p-ethylphenylboronic acid (a positional isomer of this compound), p-ethyl-benzamide, and p-ethyl-benzoic acid was performed using DFT (M06-2X) and MP2 methods. uoa.gr The study calculated the dimerization energies and hydrogen bond geometries in the gas phase and in solvents. For the p-ethylphenylboronic acid homodimer, the calculations showed significant stabilization energy from the formation of two O-H···O hydrogen bonds. uoa.gr Such interactions are also critical in stabilizing transition states in certain reactions. rsc.org

Table 1: Calculated Dimerization Energies (ΔE) and Hydrogen Bond Distances for p-Ethylphenylboronic Acid Dimers Data adapted from a theoretical study on the p-ethylphenyl isomer, which serves as a close analog.

| Method/Phase | Dimerization Energy (eV) | H-Bond Distance (Å) |

| M06-2X/6-311+G(d,p) / Gas Phase | 0.35 | 1.76 |

| MP2/6-311+G(d,p) / Gas Phase | 0.43 | 1.76 |

| M06-2X / CCl₄ Solvent | 0.25 | 1.78 |

| M06-2X / DMF Solvent | 0.15 | 1.79 |

This table is interactive. Click on the headers to explore the data.

The surrounding solvent can have a profound impact on the stability, structure, and reactivity of solutes. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate these solvent effects.

A theoretical investigation into the dimerization of p-ethylphenylboronic acid demonstrated that solvent polarity significantly affects the strength of hydrogen bonding. uoa.gr The dimerization energy was found to be highest in the gas phase, decreasing in the non-polar solvent carbon tetrachloride (CCl₄), and further decreasing in the polar solvent N,N-dimethylformamide (DMF). uoa.gr This is because polar solvents can themselves form hydrogen bonds with the boronic acid monomers, competing with the self-association into dimers. These solvent-solute interactions can also influence reaction rates and the stability of transition states. While photophysical properties are extensively studied for fluorescent boronic acid derivatives, they are less of a focus for non-emissive compounds like this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. smolecule.com This method is widely used in drug discovery to screen potential inhibitors. Boronic acids are a prominent class of enzyme inhibitors due to their ability to form reversible covalent bonds with active site serine residues. researchgate.net

A theoretical study investigating the interaction between various boronic acids and the hormone insulin (B600854) performed molecular docking simulations using the iGEMDOCK tool. chemrxiv.org This study included this compound and calculated the interaction energies between the small molecule and the protein receptor. The total interaction energy is composed of van der Waals and electrostatic (H-Bond) contributions. chemrxiv.org Such studies help to rationalize the binding affinity and potential biological activity of boronic acid derivatives. researchgate.netacs.org

Table 2: Molecular Docking Results for this compound with Insulin Data from a theoretical screening study. chemrxiv.org

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | H-Bond Energy (kcal/mol) |

| This compound | -63.3185 | -57.5485 | -5.77 |

This table is interactive. Click on the headers to explore the data.

Binding Affinities with Biological Targets

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein. This information is quantified by a binding energy score, where a more negative value typically indicates a more stable and favorable interaction.

In a theoretical study investigating the interaction between various boronic acid derivatives and the protein insulin, this compound was identified as a potential binding partner. chemrxiv.org The study employed the iGemDock computational tool to screen a library of 114 boronic acids. The binding affinity of this compound with insulin was calculated, providing a quantitative measure of its potential as an insulin stabilizer. chemrxiv.org The total binding energy was reported to be -63.3185 kcal/mol. chemrxiv.org

| Compound | Biological Target | Total Binding Energy (kcal/mol) | Computational Tool |

|---|---|---|---|

| This compound | Insulin | -63.3185 | iGemDock |

Ligand-Protein Interactions

Beyond simply predicting binding affinity, computational models can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological function.

The theoretical model used to study the association between boronic acids and insulin considered several key types of interactions: van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org The stability of the resulting complex is determined by the sum of energies contributed by these forces. chemrxiv.org While detailed specifics for this compound were part of a broader screening, the study highlights that the boronic acid functional group's ability to form reversible covalent bonds with oxygen and nitrogen atoms is a key feature of its interactions. chemrxiv.org

In more focused molecular docking studies of other boronic acid inhibitors, such as those targeting β-lactamase enzymes, researchers can identify the precise amino acid residues involved in binding. For instance, analyses can reveal hydrogen bonds with serine residues (e.g., S70, S130) in the active site or electrostatic interactions with charged residues like arginine (e.g., R220, R244), demonstrating the detailed insights that can be gained from such simulations. researchgate.net

Quantum Chemical Simulations for Reactivity and Stability

Quantum chemical simulations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, which governs their reactivity and stability. These calculations can predict reaction mechanisms, transition states, and thermodynamic properties.

A theoretical study investigated the stability of hydrogen-bonded dimers of various functional groups, including p-ethylphenylboronic acid, which serves as a close structural analogue to this compound. uoa.gr Using the M06-2X functional, a method within DFT, the study calculated the dimerization energies and the geometry of the hydrogen bonds formed between two boronic acid molecules. uoa.gr The calculated hydrogen bond distance for the p-ethylphenylboronic acid homodimer was found to be 1.866 Å, which shows close agreement with experimental crystallographic data for the unsubstituted phenylboronic acid dimer (1.81-1.89 Å). uoa.gr Such studies are crucial for understanding the intermolecular forces that dictate the compound's solid-state structure and behavior in solution.

DFT calculations are also applied to understand the reactivity of boronic acids in synthetic transformations. For example, simulations have been used to elucidate the catalytic cycle of boronic acid-catalyzed reactions and to investigate the stability of related scaffolds, like benzoxaborolones, against processes such as oxidation and protodeboronation. raineslab.comucl.ac.uk These computational models can probe stereoelectronic effects that influence the stability of transition states, providing a rationale for experimentally observed reactivity trends. raineslab.com

| System Studied | Computational Method | Property Investigated | Key Finding |

|---|---|---|---|

| p-Ethylphenylboronic acid homodimer | DFT (M06-2X/6-311+G(d,p)) | Hydrogen bond stability | Calculated H-bond distance of 1.866 Å, consistent with experimental data. uoa.gr |

Advanced Applications of 2 Ethylphenylboronic Acid in Chemical Science

Organic Synthesis

In the realm of organic synthesis, 2-ethylphenylboronic acid serves as a versatile building block and a key reagent in powerful coupling reactions, enabling the construction of intricate molecular architectures.

Building Block for Complex Organic Molecules

This compound is widely recognized as a crucial building block in the synthesis of a variety of complex organic molecules. chemimpex.com Its utility stems from the presence of the boronic acid functional group, which allows for a diverse range of chemical transformations. This compound is particularly instrumental in the construction of molecules targeted for pharmaceutical and agrochemical applications, where precise and efficient synthetic routes are paramount. chemimpex.com The ethyl group on the phenyl ring can also influence the steric and electronic properties of the resulting molecules, providing a means to fine-tune their biological activity and physical characteristics. The versatility of this compound makes it a reliable choice for researchers in both academic and industrial settings who are focused on creating novel and functional chemical entities. chemimpex.com

Synthesis of Biaryl Compounds

A primary application of this compound is in the synthesis of biaryl compounds, a structural motif prevalent in many biologically active molecules and advanced materials. gre.ac.uk The most prominent method for this transformation is the Suzuki-Miyaura cross-coupling reaction. chemimpex.comgre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an aryl halide. molecularcloud.orgscispace.com

The reaction has been successfully employed in the enantioselective synthesis of axially chiral biaryls. For instance, the coupling of 2-cumyl-6-methylphenylbromide with this compound, catalyzed by a palladium complex, has been shown to produce biphenyl (B1667301) amides in good yields and high enantiomeric excess. mit.edu This highlights the ability of this compound to participate in highly selective and stereocontrolled transformations. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of a diverse library of biaryl compounds. gre.ac.uksigmaaldrich.com

| Reactants | Catalyst System | Product Type | Significance |

| This compound | Palladium acetate (B1210297) / KenPhos | Axially chiral biaryl amides | Enantioselective synthesis of complex biaryls mit.edu |

| Aryl Halides | Nickel complexes | Biaryl compounds | Alternative to palladium catalysis google.com |

Synthesis of Heterocycles and Functionalized Materials

Beyond biaryl synthesis, this compound is also employed in the construction of heterocyclic compounds and functionalized materials. chim.it The boronic acid moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic ring systems. For example, tandem reactions involving carbopalladation followed by a Suzuki cross-coupling with a boronic acid can be utilized to synthesize seven-membered heterocycles like dibenzo[b,e]oxepine derivatives. chim.it

Furthermore, the ability of boronic acids to interact with diols and other nucleophiles opens up possibilities for creating innovative functional materials. chemimpex.com These interactions can be used to develop sensors and other materials with tailored properties, where the this compound component plays a key role in the material's structure and function.

Medicinal Chemistry and Drug Discovery

The unique chemical properties of the boronic acid group have positioned this compound and related compounds as valuable entities in medicinal chemistry and drug discovery.

Development of Boron-Containing Drugs

Boronic acids are a significant class of compounds in the development of new therapeutic agents. chemimpex.comnih.gov The boron atom in these molecules can act as a key pharmacophore, enabling interactions with biological targets that are not achievable with traditional carbon-based drugs. wikipedia.org this compound serves as a precursor and a structural motif in the design of these boron-containing drugs. chemimpex.com The development of bortezomib, a proteasome inhibitor containing a boronic acid group, marked a significant milestone, being the first of its kind approved for cancer therapy. nih.govwikipedia.org This success has spurred further interest in boronic acids, leading to the approval of other drugs like ixazomib (B1672701) and vaborbactam. nih.gov The research into boronic acid-based drugs is an active area, with compounds being investigated for a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govnih.gov

| Boron-Containing Drug | Therapeutic Area | Mechanism of Action |

| Bortezomib | Oncology (Multiple Myeloma) | Proteasome inhibitor nih.govwikipedia.org |

| Ixazomib | Oncology (Multiple Myeloma) | Proteasome inhibitor nih.gov |

| Vaborbactam | Infectious Diseases | β-lactamase inhibitor nih.gov |

| Tavaborole | Fungal Infections | Antifungal nih.gov |

| Crisaborole | Inflammatory Diseases (Eczema) | Anti-inflammatory nih.gov |

Enzyme Inhibition Mechanisms

A key mechanism through which boronic acids exert their biological effects is through the inhibition of enzymes. nih.gov Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. wikipedia.orgnih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's activity. sfu.ca This mechanism is central to the action of drugs like bortezomib, which targets the proteasome, a complex containing active site serine and threonine residues. wikipedia.org The ability of the boronic acid group to form these stable, yet reversible, adducts with hydroxyl groups makes it an ideal functional group for designing potent and selective enzyme inhibitors. chemrxiv.org Research continues to explore the potential of boronic acids to inhibit a variety of other enzymes, highlighting their broad therapeutic potential. nih.gov

Interaction with Proteins (e.g., Insulin (B600854) Stabilization)

The interaction of boronic acids, including this compound, with proteins is a subject of significant interest, particularly due to the unique ability of the boron atom to form reversible covalent bonds with nucleophilic groups found in protein structures, such as the hydroxyl groups of serine or the diol systems present in certain molecules. chemrxiv.orgresearchgate.netresearchgate.net This reactivity is sensitive to pH, temperature, and the presence of competing hydroxyl compounds. chemrxiv.org

A key area of this research is the stabilization of therapeutic proteins like insulin. Insulin is a critical hormone used in treating diabetes, but its stability can be a challenge. chemrxiv.org Theoretical models and computational studies, such as molecular docking, have been developed to investigate how boronic acid derivatives interact with insulin's active sites. chemrxiv.org These interactions are primarily governed by Van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org

Computational screening of various boronic acid derivatives has been performed to identify candidates that can stabilize the insulin structure. In one such theoretical study, the binding energy of this compound with insulin was calculated to assess its potential as a stabilizing agent. The study used the iGemDock computational tool to model the interaction and determine the total energy of the complex formed. chemrxiv.org

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) |

|---|---|---|---|

| This compound | -63.3185 | -63.9875 | -2.39 |

| 2-Ethoxyphenylboronic acid | -63.1486 | -65.9586 | -1.77 |

| 3-Carboxyphenylboronic acid | -63.1531 | -70.9631 | -1.33 |

| 4-Fluoro-3-(trifluoromethyl)-phenylboronic acid | -63.1665 | -65.1065 | -1.94 |

The data from these computational models help in screening and ranking potential stabilizers, with lower total energy values suggesting a more stable complex. chemrxiv.org While 3-benzyloxyphenyl boronic acid was identified in the study as a particularly effective stabilizer, the data for this compound contributes to the broader understanding of structure-activity relationships in protein-boronic acid interactions. chemrxiv.org

Anticancer and Antibacterial Activity

The unique chemical properties of the boronyl group have led to extensive investigation into boronic acid derivatives for therapeutic applications, including as anticancer and antibacterial agents. researchgate.netresearchgate.netchemimpex.com Boronic acids can act as bioisosteres of carboxylic acids and have the ability to form reversible covalent adducts with nucleophilic residues in the active sites of enzymes, leading to potent and selective inhibition. researchgate.net

Anticancer Activity: Boron-containing compounds have been explored for their potential to inhibit enzymes crucial for cancer cell proliferation, such as proteasomes. researchgate.net The drug Bortezomib, a dipeptide boronic acid, was a landmark approval that sparked significant interest in this class of compounds for oncology. mdpi.com Research has expanded to include a wide array of boronic acid derivatives designed to target specific biological pathways in cancer. chemimpex.com For instance, studies have focused on synthesizing organometallic complexes using boronated amino acids like 4-dihydroxyborylphenylalanine (BPA) to create novel anticancer drug candidates. mu.edu.tr While not this compound itself, this research highlights a strategy where the boronic acid moiety is a key component for biological activity. mu.edu.tr

Antibacterial Activity: In the realm of antibacterial research, boronic acids are recognized as a promising class of non-β-lactam inhibitors of serine β-lactamases. researchgate.netacs.org These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics. Boronic acid derivatives can act as transition-state analogs, effectively inhibiting these enzymes and restoring the efficacy of antibiotics. acs.orgacs.org

Research on phenylboronic acid (PBA), a close structural analog of this compound, has demonstrated direct antibacterial effects. nih.gov Studies have determined its minimum inhibitory concentration (MIC) against several pathogenic bacteria. nih.gov A key finding is that PBA's mechanism of action appears to differ from common antibiotics, as it was effective against a multidrug-resistant strain of Escherichia coli. nih.gov

| Bacterial Species | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.0 |

| Shigella sonnei | 1.2 |

| Salmonella enteritidis | 1.0 |

| Yersinia enterocolitica | 0.8 |

This research suggests that simple arylboronic acids have intrinsic antibacterial properties and could serve as leads for developing new antimicrobial agents. nih.gov The broad utility of this compound in organic synthesis makes it a relevant building block for creating more complex and potent antibacterial compounds. chemimpex.com

Boron Neutron Capture Therapy (BNCT) Applications

Boron Neutron Capture Therapy (BNCT) is a noninvasive, biochemically targeted radiotherapy for treating cancer. mdpi.commu.edu.tr The therapy is a binary system that requires the selective accumulation of a boron-10 (B1234237) (¹⁰B) delivery agent within tumor cells. mdpi.comnih.gov When the tumor is irradiated with a beam of low-energy (thermal) neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction. This reaction releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei, which have a very short path length of approximately one cell diameter, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. mdpi.com

The success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high concentration ratios between the tumor and normal tissue. mdpi.comnih.gov Boronic acids and their derivatives are a major focus of this research. chemrxiv.orgresearchgate.net One of the most studied agents is a boronic acid derivative of phenylalanine, known as boronophenylalanine (BPA). mu.edu.tr

Phenylboronic acid itself has been investigated as a potential nuclear-targeting boron agent for BNCT. nih.gov Research has shown its ability to be taken up by melanoma cells and to localize within the cell nucleus. nih.gov The development of fluorescent sensors to visualize and quantify the concentration of boronic acids within cells and in blood is also an active area of research, which is vital for assessing the suitability of new ¹⁰B-boronoagents for BNCT. mdpi.com Although specific studies on this compound for BNCT are not prominent, its structural class is central to the design and synthesis of new boron delivery agents. mdpi.com

Materials Science and Polymer Chemistry

This compound serves as a versatile compound in materials science, primarily due to the unique reactivity of the boronic acid group, which can form reversible covalent bonds with diols. chemimpex.com This functionality allows for the creation of dynamic and responsive materials.

This compound is utilized in the modification of polymers to improve their intrinsic properties. chemimpex.comchemimpex.com The introduction of the boronic acid moiety into polymer chains can impart new functionalities, such as pH and chemo-responsiveness. chemrxiv.org This is because the equilibrium between the neutral, trigonal boronic acid and the charged, tetrahedral boronate ester (formed upon binding with a diol) is pH-dependent. chemrxiv.org This reversible covalent chemistry has been used to create self-assembled polymeric systems. For example, the condensation of diboronic acids with polyhydroxyl compounds can lead to the formation of novel polymers. msu.edu The properties of these polymers, such as their color or solubility, can be tuned by external stimuli, demonstrating a powerful method for creating "smart" materials. msu.edu

The improvements imparted by polymer modification with boronic acids are directly applicable to the formulation of advanced coatings and adhesives. chemimpex.comchemimpex.com The ability to form reversible cross-links can lead to materials with self-healing properties. If a coated surface is scratched or an adhesive fails, changes in the local environment (like pH or the introduction of a specific chemical) could trigger a reformation of the polymer network, repairing the damage. This dynamic nature enhances the durability and performance of these materials. chemimpex.com

The interaction of this compound with diols and other nucleophiles is a gateway to creating innovative materials with precisely tailored properties. chemimpex.com Researchers have leveraged the self-assembly principles of boronic acids to construct sophisticated macromolecular structures. For instance, combining diboronic acids with compounds like 1,2,4,5-tetrahydroxybenzene has led to the creation of self-assembled, blue-emissive materials. msu.edu The molecular weight and, consequently, the optical properties of these polymers can be controlled through the reaction conditions. msu.edu This strategy allows for the rational design of materials with specific electronic or photophysical characteristics for use in sensors, electronics, and other advanced applications. chemimpex.commsu.edu

Chemical Sensing and Biosensors

The capacity of boronic acids to form covalent complexes with 1,2- and 1,3-diols is a cornerstone of their application in chemical sensing. This interaction is particularly relevant for the detection of biologically important molecules, many of which feature diol functionalities.

This compound is utilized in the development of chemical sensors for the detection of biomolecules, most notably glucose. chemimpex.com This application is of paramount importance for the management of diabetes mellitus. wikipedia.org The principle behind this detection method lies in the reversible covalent complexation between the boronic acid group and the cis-diol units present in glucose molecules. nih.gov This interaction modulates a measurable signal, such as a change in fluorescence or an optical response, allowing for the quantification of glucose levels. wikipedia.orgbath.ac.uk

Phenylboronic acid-based sensors, in general, offer a promising alternative to traditional enzyme-based glucose monitoring methods. nih.gov Unlike enzyme-based sensors, which can be prone to degradation and are dependent on reaction kinetics, boronic acid sensors rely on a reversible binding equilibrium. nih.gov This allows for direct and continuous measurement of glucose concentrations. nih.gov Research has demonstrated the feasibility of using phenylboronic acid-based holographic sensors to measure glucose in complex media like blood and blood plasma, with minimal interference from common drugs and endogenous substances. nih.gov

Beyond glucose, the diol-binding capability of boronic acids extends to the detection of a wide array of other biomolecules. These include saccharides and polysaccharides, which play crucial roles in various biological processes and are often biomarkers for disease. nih.govrsc.org The development of sensors for such molecules is a burgeoning area of research, with potential applications in diagnostics and molecular biology. nih.gov

The design of highly responsive sensors using boronic acids, including this compound, is an active area of research. researchgate.netresearchgate.net A key strategy in enhancing sensor responsiveness is to couple the diol-binding event to a significant change in a readily detectable signal, such as fluorescence. bath.ac.uk This is often achieved by designing sensor molecules where the boronic acid receptor is electronically coupled to a fluorophore.

The interaction between the boronic acid and a diol can alter the electronic properties of the boronic acid group, which in turn modulates the fluorescence emission of the attached fluorophore. bath.ac.uk This can occur through various mechanisms, including photoinduced electron transfer (PET), where the binding of the analyte alters the efficiency of electron transfer from a donor to the excited fluorophore. bath.ac.uk This "off-on" or "on-off" switching of fluorescence provides a clear and sensitive response to the presence of the target analyte. bath.ac.uk

| Sensor Design Principle | Transduction Mechanism | Potential Advantage |

| Fluorophore-Boronic Acid Conjugate | Photoinduced Electron Transfer (PET) | High signal-to-noise ratio ("off-on" response) |

| Intramolecular Charge Transfer (ICT) | Shift in emission wavelength | Ratiometric sensing capabilities |

| Förster Resonance Energy Transfer (FRET) | Change in energy transfer efficiency | Sensitive to binding-induced conformational changes |

Luminescent boronic acid complexes are at the forefront of carbohydrate sensing technology. rsc.orgnih.gov The development of these sensors is driven by the need for non-invasive and continuous monitoring of carbohydrates in biological systems. rsc.org The general principle involves the creation of a sensor system where the binding of a carbohydrate to the boronic acid moiety results in a measurable change in luminescence. bath.ac.uk

While specific studies detailing luminescent complexes of this compound for carbohydrate sensing are not prevalent in the reviewed literature, the extensive research on other phenylboronic acids provides a strong foundation for its potential in this area. rsc.orgnih.gov The design of such sensors often involves integrating the boronic acid into a larger molecular framework that includes a luminescent reporter group. bath.ac.uk